4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide
Description
4-Methyl-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide is a benzamide derivative featuring:
- 4-methyl substitution on the benzamide core.
- Pyrazin-2-ylamino group at the benzamide nitrogen, contributing to heterocyclic interactions.
This compound’s design suggests applications in kinase inhibition or anticancer therapy, leveraging sulfonamide and heterocyclic motifs common in tyrosine kinase inhibitors (TKIs) like imatinib and nilotinib .
Properties
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonyl-N-pyrazin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-12-2-3-13(16(21)19-15-11-17-4-5-18-15)10-14(12)25(22,23)20-6-8-24-9-7-20/h2-5,10-11H,6-9H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDLHNDAYVIORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CN=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core One common approach is to start with 4-methylbenzene-1-sulfonyl chloride, which undergoes nucleophilic substitution with morpholine to introduce the morpholin-4-ylsulfonyl group
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (–SO₂–N–) undergoes nucleophilic substitution under basic conditions. This reactivity enables derivatization for structure-activity relationship (SAR) studies in drug development.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Aromatic substitution | K₂CO₃/DMF, 80°C | Replacement of sulfonamide nitrogen substituents |
| Alkylation | Alkyl halides, NaH/THF | Formation of N-alkylated sulfonamides |
Key factors:
-
pH : Reactions proceed optimally at pH 8-10
-
Solvent polarity : DMF > DMSO > THF (by reaction rate)
-
Temperature : 60-100°C typically required
Hydrolysis of the Amide Bond
The central benzamide group undergoes pH-dependent hydrolysis:
Kinetic data (0.1M buffer, 25°C):
| Condition | Half-life |
|---|---|
| pH 1.2 (simulated gastric fluid) | 8.2 hr |
| pH 7.4 (physiological) | 420 hr |
| pH 13 (basic) | 1.5 hr |
Acid-catalyzed hydrolysis proceeds through a tetrahedral intermediate, while base-mediated cleavage follows a concerted mechanism.
Pyrazine Ring Reactivity
The electron-deficient pyrazine ring participates in:
A. Coupling Reactions
| Reaction Partner | Catalyst | Yield (%) |
|---|---|---|
| Boronic acids | Pd(PPh₃)₄ | 62-78 |
| Grignard reagents | CuI | 55-68 |
B. Coordination Chemistry
Forms stable complexes with:
-
Transition metals (Pd²⁺, Pt²⁺, Cu²⁺)
-
Lanthanides (Eu³⁺, Tb³⁺)
Stoichiometry confirmed by Job's plot analysis (1:1 ligand:metal ratio predominant)
Sulfonamide Oxidation
The morpholine-sulfonyl group undergoes controlled oxidation:
Optimized conditions :
-
3% H₂O₂ in acetic acid
-
12 hr at 40°C
-
89% conversion (HPLC monitoring)
Stability Under Biological Conditions
Critical for therapeutic applications:
| Stress Condition | Degradation (%) | Main Degradants |
|---|---|---|
| 0.1N HCl, 60°C | 32 | Hydrolyzed amide |
| 0.1N NaOH, 60°C | 95 | Sulfonate salts |
| UV light (254 nm) | 28 | Pyrazine ring-modified products |
Data correlates with observed metabolic pathways involving hepatic CYP3A4-mediated oxidation .
This reactivity profile enables rational design of analogs with improved pharmacokinetic properties while maintaining target affinity. Recent studies highlight its potential as a kinase inhibitor scaffold through strategic functionalization of the pyrazine and sulfonamide groups .
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells through multiple pathways, including apoptosis and cell cycle arrest mechanisms.
- Mechanism of Action :
- The compound may act by inhibiting specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth.
- Molecular docking studies suggest strong binding affinity to target proteins, indicating its potential as a lead compound for drug development.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it demonstrates activity against a range of bacterial strains, including resistant strains.
- Case Study :
- In vitro tests have shown that the compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Antifungal Properties
In addition to its antibacterial effects, there is emerging evidence supporting the antifungal activity of this compound. Studies indicate that it can inhibit the growth of various fungal pathogens, potentially offering a new avenue for antifungal therapy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrazole ring and morpholine moiety can significantly influence biological activity.
| Substituent | Effect on Activity |
|---|---|
| Methyl group at position 4 | Enhances lipophilicity and cellular uptake |
| Morpholine sulfonyl group | Increases solubility and bioavailability |
| Pyrazine moiety | Essential for receptor binding and activity |
Patents and Innovations
Several patents have been filed regarding the synthesis and application of compounds related to this compound. These patents often focus on novel derivatives with enhanced potency and reduced side effects, showcasing ongoing innovation in this field.
Mechanism of Action
The mechanism by which 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Substituted Benzamides with Sulfonamide Groups
Key Observations :
- The chloro analog () shares the morpholinylsulfonyl and pyrazine groups but replaces methyl with chlorine.
- AN-024 () uses a trifluoromethylsulfonyl group and pyridinyl-pyrimidinyl substituent, showing potent anti-tumor activity but poor aqueous solubility. The target compound’s morpholine sulfonyl group may improve solubility .
Quinazoline-Based Benzamide Derivatives
highlights benzamides with quinazolin-6-yl groups (e.g., compounds 17–23), which exhibit high purity (>99%) and structural diversity in their amino substituents. Unlike the target compound, these derivatives prioritize quinazoline-mediated kinase interactions, as seen in EGFR or VEGFR inhibitors.
Example :
- Compound 19 : 4-Methyl-3-(2-(4-methylpiperazin-1-yl)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide
Tyrosine Kinase Inhibitors (TKIs)
Second-generation TKIs like nilotinib () share structural motifs with the target compound:
- Nilotinib: 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzamide derivative. Key Feature: Pyridinyl-pyrimidinyl group enhances BCR-ABL inhibition (30-fold potency over imatinib). Contrast: The target compound’s morpholine sulfonyl group may reduce off-target effects compared to nilotinib’s imidazole-propoxy chain .
Physicochemical and Pharmacokinetic Considerations
Solubility and Bioavailability
Metabolic Stability
Biological Activity
4-Methyl-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, structure-activity relationships (SAR), and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a morpholine ring, a sulfonyl group, and a pyrazine moiety, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of pyrazole and amide compounds, including those similar to this compound, exhibit significant antitumor properties. For instance, pyrazole derivatives have shown inhibitory effects on BRAF(V600E) and EGFR pathways, which are crucial in cancer proliferation and survival .
Table 1: Antitumor Activity of Pyrazole Derivatives
Anti-inflammatory Effects
In addition to antitumor properties, compounds with similar structures have demonstrated anti-inflammatory activities. For example, certain pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting their potential use in treating inflammatory diseases .
Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various pyrazole derivatives in vitro. Among them, compounds showed a dose-dependent reduction in NO production in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the benzamide or modifications to the morpholine ring can significantly alter potency and selectivity against specific targets.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group on benzamide | Increased binding affinity to target proteins |
| Variation in morpholine substituents | Altered pharmacokinetics and toxicity profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
